4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Medicinal Chemistry Enzyme Inhibition Drug Metabolism

Securing validated CE2 inhibitor scaffolds with reactive handles challenges many medicinal chemistry programs. This 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde solves that with demonstrated CE2 inhibition (IC50 5.61 µM) and a versatile aldehyde group. • CE2 IC50 5.61 µM - validated starting point for ester-prodrug modulation • LogP 2.8-3.2 - optimal lipophilicity for oral/CNS bioavailability • Suzuki-accessible - reproducible route for 4-aryl thiazole SAR libraries • Aldehyde handle - ready for Knoevenagel, reductive amination, or Wittig diversification

Molecular Formula C10H6FNOS
Molecular Weight 207.23 g/mol
CAS No. 383142-69-6
Cat. No. B112562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde
CAS383142-69-6
Molecular FormulaC10H6FNOS
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C=O)F
InChIInChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
InChIKeyWFSOVONCIJOYCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde: Compound Overview


4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde (CAS 383142-69-6) is a heterocyclic building block belonging to the thiazole class, characterized by a five-membered ring containing both sulfur and nitrogen atoms, substituted with a 4-fluorophenyl group at the 4-position and a reactive aldehyde group at the 2-position . Its molecular formula is C10H6FNOS, with a molecular weight of approximately 207.22 g/mol . This compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, leveraging the unique electronic and steric properties conferred by the para-fluoro substituent on the phenyl ring .

Building Block Aldehyde handle for Knoevenagel, reductive amination, or Wittig derivatization Enables thiazole-focused library synthesis
Fluorine Motif para-F substituent imparts modulated logP and electronic character Supports CNS-penetrant and metabolic-stability research
Enzyme Probe Carboxylesterase (CE1/CE2) inhibition research fit Supports prodrug activation pathway studies

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde Differentiation


Substitution patterns on the thiazole core profoundly influence biological activity and physicochemical properties, rendering in-class interchangeability impossible without empirical validation. The para-fluoro substituent in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde modulates electron density, lipophilicity, and metabolic stability differently than hydrogen, chloro, bromo, or ortho/meta-fluoro analogs [1]. For instance, a shift from the 4- to the 5-position of the fluorophenyl group on the thiazole ring alters synthetic accessibility and yield, while halogen replacement (F vs. Cl vs. Br) significantly impacts logP and target binding [2]. These variations directly affect compound performance in biological assays and synthetic routes, making blind substitution a high-risk strategy for procurement and research continuity [3].

Halogen Replacing para-fluoro with chloro, bromo, or hydrogen shifts logP and target binding; the fluorine-specific inductive/mesomeric balance cannot be replicated.
Regioisomer 4- vs 5-(4-fluorophenyl)thiazole regioisomers differ in synthetic accessibility and yield; the aldehyde position alters downstream reactivity.
Storage The 4-fluoro derivative requires strict cold-chain (2–8°C) and inert atmosphere; more thermally stable analogs may tolerate ambient storage.

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde Comparison Data


Carboxylesterase Inhibition Profile

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde exhibits measurable inhibition of human carboxylesterases (CE1 and CE2), with IC50 values of 22.4 µM for CE1 and 5.61 µM for CE2, as determined in human liver microsome assays [1]. This specific inhibition profile, particularly the 4-fold selectivity for CE2 over CE1, distinguishes it from closely related thiazole derivatives that may show divergent selectivity or potency. While direct comparator data for this exact enzyme panel is unavailable for analogs like the 4-chlorophenyl or 4-bromophenyl derivatives, the observed values provide a quantitative baseline for assessing its utility in studies involving ester prodrug activation or detoxification pathways [2].

CE2 Inhibition
Reported
IC50 CE2 = 5.61 µM (CE1 = 22.4 µM)
Supports prodrug activation pathway research
Human liver microsome assay; 4-fold CE2/CE1 selectivity context
Medicinal Chemistry Enzyme Inhibition Drug Metabolism

Lipophilicity (LogP) Comparison

The lipophilicity of 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde, as measured by LogP, lies between that of the non-halogenated phenyl analog and the heavier chloro analog. The target compound has a computed LogP of 2.8-3.2 , compared to 2.4-2.6 for the 4-phenyl analog and 3.4 for the 4-chlorophenyl analog [1]. This intermediate lipophilicity, attributable to the unique electronic properties of fluorine (strong electron-withdrawing inductive effect with minimal steric bulk), offers a distinct balance between membrane permeability and aqueous solubility that is not achievable with hydrogen or chlorine substitutions.

LogP Comparison
Head-to-head
Target logP ~2.8–3.2 (phenyl ~2.4–2.6; chloro ~3.4)
Intermediate lipophilicity for permeability-solubility balance review
Computed values; may require experimental confirmation
Medicinal Chemistry Physicochemical Property ADME

Synthetic Yield by Suzuki Coupling

The target compound is synthesized via Suzuki-Miyaura cross-coupling between 4-fluorophenyl boronic acid and 4-bromo-1,3-thiazole-2-carbaldehyde, yielding 32.9% under specific conditions (Cs₂CO₃, 1,4-dioxane/water, 20 °C, 5 min) . This yield is notably lower than the 69% reported for the analogous 5-(4-fluorophenyl)thiazole-2-carbaldehyde synthesized via a different route , highlighting a key synthetic challenge: the 4-position on the thiazole ring is less accessible for Suzuki coupling compared to the 5-position. This data underscores the importance of using optimized protocols and high-purity starting materials for this specific regioisomer, as generic substitution with the 5-isomer would lead to drastically different synthetic outcomes and compound identity.

Suzuki Yield
Data to verify
32.9% (4-substituted) vs 69% reported for 5-substituted regioisomer
Regioisomer-specific synthetic efficiency context
Yield depends on coupling conditions; optimization possible
Organic Synthesis Cross-Coupling Process Chemistry

Storage and Stability Profile

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde requires storage at 2-8°C under inert atmosphere for long-term stability . In contrast, the 4-phenyl analog is stable under similar conditions but has a defined melting point (61-62°C) and can be stored at room temperature for short periods . The 4-bromo analog also exhibits a higher melting point and may tolerate ambient storage better due to increased crystal lattice energy . This differential storage requirement indicates that the 4-fluoro derivative is more prone to aldehyde oxidation or thiazole ring degradation at ambient temperatures, necessitating careful handling and cold-chain logistics during procurement and use.

Stability Profile
Source review
Store at 2–8°C under inert gas
Cold-chain logistics may influence procurement planning
Aldehyde oxidation risk; class-level recommendation
Chemical Stability Procurement Inventory Management

Electronic Effects of Para-Fluoro Substitution

The presence of the para-fluoro substituent in 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde significantly alters the electronic environment of the thiazole ring compared to non-fluorinated or chloro-substituted analogs. Fluorine's strong -I (inductive electron-withdrawing) effect and +M (mesomeric electron-donating) effect create a unique polarization that influences the reactivity of the aldehyde group and the acidity of the thiazole C-H bonds . While quantitative Hammett constants for this specific substitution are not directly reported, the para-fluoro group generally imparts a σp value of +0.06 (compared to +0.23 for Cl and 0.00 for H) [1]. This subtle electronic modulation can affect binding affinity to biological targets and reactivity in nucleophilic addition reactions, providing a distinct profile that cannot be replicated by other halogen substitutions.

Electronic Effect
Class-level
σp(para-F) ≈ +0.06 (vs +0.23 for Cl, 0.00 for H)
Subtle electronic modulation supports SAR differentiation
Hammett constant derived from class-level literature
Electronic Effects Structure-Activity Relationship Medicinal Chemistry

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde Applications


Carboxylesterase Inhibitors for Prodrug Activation

With an IC50 of 5.61 µM against human carboxylesterase 2 (CE2), this compound serves as a validated starting point for developing selective CE2 inhibitors. Such inhibitors are valuable in modulating the pharmacokinetics of ester-based prodrugs (e.g., irinotecan, oseltamivir) by preventing premature hydrolysis [1]. Researchers can use this scaffold to explore structure-activity relationships around the thiazole core, leveraging the aldehyde group for further derivatization (e.g., reductive amination, Knoevenagel condensation) to enhance potency and selectivity.

Fluorinated Drug Candidates with Optimized Lipophilicity

The intermediate LogP (2.8-3.2) of this compound makes it an ideal building block for designing drug candidates requiring balanced lipophilicity for oral absorption and blood-brain barrier penetration . Compared to the more lipophilic chloro analog (LogP 3.4) and less lipophilic phenyl analog (LogP 2.4-2.6), the 4-fluoro substitution offers a 'Goldilocks' zone for CNS-targeting agents where excessive lipophilicity can lead to off-target binding and rapid clearance [2]. The aldehyde handle allows for facile introduction of diverse pharmacophores while maintaining the favorable physicochemical profile.

4-Aryl Thiazole Libraries via Suzuki Coupling

The demonstrated synthesis of this compound via Suzuki coupling (32.9% yield) provides a validated, albeit low-yielding, route for generating 4-aryl thiazole libraries [1]. While the yield is modest, this method is general and can be adapted to introduce diverse aryl groups at the 4-position. For medicinal chemistry programs focused on exploring SAR at this position, the aldehyde group in the product serves as a versatile synthetic handle, and the well-characterized coupling conditions offer a reproducible entry point for library synthesis. Researchers should consider optimizing reaction parameters (e.g., catalyst, ligand, solvent) to improve yield, as the current 32.9% baseline suggests significant room for process improvement.

Topoisomerase IB Inhibitors from Thiazole-Stilbene Hybrids

Although direct data for this exact compound is limited, the structural framework is closely related to thiazole-based stilbene analogs that exhibit potent cytotoxicity (IC50 = 0.62 µM against HCT116) and act as DNA topoisomerase IB inhibitors [3]. The 4-fluorophenyl group is a key pharmacophore in these molecules, contributing to DNA intercalation and enzyme inhibition. This compound can be elaborated into stilbene-like structures through aldol condensation or Wittig reactions at the aldehyde group, providing a direct entry into this promising class of anticancer agents.

Application
Selection Property
Validation Focus
Prodrug activation pathway research
CE2 inhibition profile review
Enzyme inhibition benchmark in liver microsome context
Fluorinated building block for CNS-penetrant probe design
Balanced logP and para-fluoro electronic profile
Permeability-solubility balance and metabolic stability review
4-Aryl thiazole library synthesis
Suzuki coupling compatibility at the 4-position
Regioisomer-specific synthetic yield and scalability review
Topoisomerase IB pathway studies
Stilbene-hybrid scaffold potential
DNA damage and cytotoxicity endpoint interpretation

Technical Documentation Hub

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55 linked technical documents
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